pKa of the Quinoline Nitrogen: 7-Isomer Exhibits the Strongest Conjugate Acid among 6-, 7-, and 8-Substituted Analogs
The predicted acid dissociation constant (pKa) of the quinoline nitrogen in quinoline-7-carbonyl chloride is 2.31±0.14, which is significantly lower than that of quinoline-6-carbonyl chloride (pKa 3.78±0.10) and also lower than that of quinoline-8-carbonyl chloride (pKa 2.87±0.17) . A lower pKa indicates a stronger conjugate acid and a weaker Lewis base at the quinoline nitrogen, meaning the 7-isomer is the least basic and most electrophilic of the three positional isomers .
| Evidence Dimension | Predicted pKa of quinoline nitrogen (conjugate acid form) |
|---|---|
| Target Compound Data | pKa = 2.31±0.14 |
| Comparator Or Baseline | Quinoline-6-carbonyl chloride: pKa = 3.78±0.10; Quinoline-8-carbonyl chloride: pKa = 2.87±0.17 |
| Quantified Difference | ΔpKa (7 vs 6) = -1.47; ΔpKa (7 vs 8) = -0.56 |
| Conditions | Predicted using ACD/Labs Percepta software; values reported on ChemicalBook database |
Why This Matters
The lower pKa of the 7-isomer implies reduced nitrogen basicity, which can suppress unwanted N-protonation side reactions during acylations and improve selectivity in electrophilic transformations, a critical factor for route scouting and procurement decisions.
